4-Amino-3-chloro-5-nitrobenzoic acid
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Overview
Description
4-Amino-3-chloro-5-nitrobenzoic acid is a chemical compound with the molecular formula C7H4ClNO4 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid .
Synthesis Analysis
The synthesis of nitro compounds like 4-Amino-3-chloro-5-nitrobenzoic acid can be achieved through several methods. One common method is the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Oxidation of primary amines can also be used to prepare nitro compounds .Molecular Structure Analysis
The molecular structure of 4-Amino-3-chloro-5-nitrobenzoic acid consists of a benzene ring substituted with an amino group, a chloro group, and a nitro group . The exact positions of these substituents on the benzene ring can be determined using spectroscopic techniques .Physical And Chemical Properties Analysis
4-Amino-3-chloro-5-nitrobenzoic acid has a molecular weight of 182.133 Da . Nitro compounds are known to have high dipole moments, which can affect their physical properties such as volatility and solubility . They can be identified by strong infrared bands at specific frequencies .Scientific Research Applications
Synthesis of Heterocyclic Compounds : This compound is recognized as a multireactive building block, primarily used in heterocyclic oriented synthesis (HOS). It is effective in the preparation of substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, and benzodiazepinediones. The synthesis involves immobilization on Rink resin, followed by chlorine substitution, nitro group reduction, and appropriate cyclization (Křupková et al., 2013).
Structural Analysis in Crystal Engineering : In crystal engineering, the acid serves as a crucial component. For instance, molecular salts of 2-Chloro-4-nitrobenzoic acid with pyridyl and benzoic acid derivatives have been synthesized. These salts exhibit charge-assisted acid···pyridine/amine heterosynthons as the primary supramolecular synthons, and their crystal structures demonstrate the importance of halogen bonds, contributing significantly to crystal stabilization (Oruganti et al., 2017).
Coordination Polymer Structures : The sodium and potassium salts of related compounds have been studied for their complex polymeric structures, stabilized by intra- and intermolecular hydrogen bonding and strong π-π ring interactions. These studies provide insights into metal complexes of chloro-nitrobenzoic acids and are vital for understanding coordination chemistry (Smith, 2013).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .
properties
IUPAC Name |
4-amino-3-chloro-5-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,9H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHFFQWATLLGPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716801 |
Source
|
Record name | 4-Amino-3-chloro-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-chloro-5-nitrobenzoic acid | |
CAS RN |
37902-01-5 |
Source
|
Record name | 4-Amino-3-chloro-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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